molecular formula C18H27N3O4 B2436996 2-((3-Morpholinopropyl)amino)-4-oxo-4-(o-tolylamino)butanoic acid CAS No. 1031756-14-5

2-((3-Morpholinopropyl)amino)-4-oxo-4-(o-tolylamino)butanoic acid

Cat. No. B2436996
CAS RN: 1031756-14-5
M. Wt: 349.431
InChI Key: PMWUFVJAIBLCOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((3-Morpholinopropyl)amino)-4-oxo-4-(o-tolylamino)butanoic acid, also known as MTB, is a chemical compound that has been widely used in scientific research. MTB is a potent inhibitor of the proteasome, a large protein complex that plays a crucial role in the degradation of intracellular proteins.

Scientific Research Applications

Peptidomimetic Chemistry Enantiopure Fmoc-protected morpholine-3-carboxylic acid, which shares structural similarities with the specified compound, was synthesized to enable its application in peptidomimetic chemistry. This compound's synthesis facilitates the development of novel peptidomimetics, illustrating the broader chemical utility of morpholine derivatives in medicinal chemistry and drug development (Filippo Sladojevich et al., 2007).

Synthesis of Cyclic Depsipeptides Research has explored the reaction of similar compounds with α-hydroxycarboxylic acids to synthesize cyclic depsipeptides, which have applications in developing new therapeutic molecules with specific biological activities. This synthesis strategy underscores the adaptability of morpholine derivatives in synthesizing complex cyclic structures, potentially useful in various pharmaceutical applications (Daniel Obrecht et al., 1987).

Cardioselective Agonists Parallel series of compounds including 2-[(2-amidoethyl)amino]-1-arylethanols and 1-[(2-amidoethyl)amino]-3-(aryloxy)-2-propanols, which are structurally related, have been prepared and evaluated as beta-adrenoceptor stimulants. These studies demonstrate the potential of morpholine derivatives in the development of cardioselective agonists for therapeutic purposes (J. J. Barlow et al., 1981).

Anti-Ulcer Activity A series of 8H-indeno[1,2-d]thiazoles with morpholine derivatives exhibited potent inhibitory effects on gastric acid secretion and showed strong inhibitory behavior on hydrochloric acid-induced gastric ulcers. This highlights the potential application of such compounds in developing treatments for gastric ulcers and related gastrointestinal disorders (H. Inoue et al., 1994).

properties

IUPAC Name

4-(2-methylanilino)-2-(3-morpholin-4-ylpropylamino)-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O4/c1-14-5-2-3-6-15(14)20-17(22)13-16(18(23)24)19-7-4-8-21-9-11-25-12-10-21/h2-3,5-6,16,19H,4,7-13H2,1H3,(H,20,22)(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMWUFVJAIBLCOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CC(C(=O)O)NCCCN2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((3-Morpholinopropyl)amino)-4-oxo-4-(o-tolylamino)butanoic acid

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